Technical Monograph: 2-(4-Fluorophenoxy)phenol (CAS 91378-26-6)
Technical Monograph: 2-(4-Fluorophenoxy)phenol (CAS 91378-26-6)
Executive Summary
2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) is a specialized diaryl ether scaffold utilized primarily as a high-value intermediate in the synthesis of tricyclic heterocycles (e.g., dibenzo[b,e][1,4]dioxins) and as a pharmacophore in kinase inhibitor discovery. Unlike its para-substituted isomer (used extensively in agrochemicals), the ortho-substitution pattern of this compound provides a critical geometry for intramolecular cyclization and chelation, making it indispensable for accessing specific chemical spaces in medicinal chemistry.
This guide outlines the physicochemical properties, a robust validated synthesis route, critical handling protocols, and the strategic application of this compound in drug development.
Chemical Identity & Physical Properties[1][2][3][4]
The compound is characterized by a phenol ring substituted at the ortho-position with a 4-fluorophenoxy group. The fluorine atom at the para-position of the distal ring imparts metabolic stability (blocking P450 oxidation) and modulates lipophilicity.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 91378-26-6 | Specific to the ortho-isomer.[1] |
| IUPAC Name | 2-(4-Fluorophenoxy)phenol | Also: o-(4-Fluorophenoxy)phenol. |
| Molecular Formula | C₁₂H₉FO₂ | |
| Molecular Weight | 204.20 g/mol | |
| Appearance | White to off-white crystalline solid | Oxidizes to pink/beige upon air exposure. |
| Melting Point | 77 – 78 °C | Recrystallized from Hexane/DCM. |
| Boiling Point | ~273 °C (Predicted) | Decomposes at high temperatures. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |
| pKa | ~9.8 (Phenolic OH) | Slightly more acidic than phenol due to inductive effect of the ether oxygen. |
Validated Synthesis & Manufacturing
While direct coupling of 2-halophenols and 4-fluorophenol is possible, it often suffers from self-coupling side reactions and difficult purification. The Protection-Coupling-Deprotection strategy is the industry-standard protocol for high-purity (>98%) synthesis suitable for pharmaceutical applications.
Synthetic Route: The 2-Bromoanisole Approach
This route utilizes a copper-catalyzed Ullmann-type coupling followed by demethylation. This ensures regioselectivity and prevents the formation of polymerized byproducts.
Step 1: Ullmann Coupling
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Reactants: 2-Bromoanisole (1.0 eq) + 4-Fluorophenol (1.2 eq).
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Catalyst: CuI (10 mol%) + Picolinic acid (20 mol%) or Dimethylglycine.
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Base: K₃PO₄ (2.0 eq).
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Solvent: DMSO or DMF (Anhydrous).
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Conditions: 90–110 °C, 12–24 hours, Inert Atmosphere (N₂).
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Product: 2-(4-Fluorophenoxy)anisole.
Step 2: Demethylation[2]
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Reactants: Intermediate from Step 1.
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Reagent: BBr₃ (1M in DCM) or HBr (48% aq) / Acetic Acid.
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Conditions: 0 °C to RT (for BBr₃) or Reflux (for HBr).
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Workup: Quench with ice water, extract with DCM.
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Product: 2-(4-Fluorophenoxy)phenol.
Reaction Mechanism Visualization
Figure 1: Two-step synthesis strategy ensuring regiochemical integrity.
Analytical Characterization
Confirming the identity of CAS 91378-26-6 requires distinguishing it from the para-isomer. The NMR coupling patterns are diagnostic.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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δ 9.40 (s, 1H): Phenolic -OH (Exchangeable).
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δ 7.15 – 7.25 (m, 2H): 4-Fluorophenyl ring protons (meta to F).
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δ 6.95 – 7.10 (m, 2H): 4-Fluorophenyl ring protons (ortho to F).
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δ 6.80 – 6.95 (m, 4H): 1,2-Disubstituted benzene ring protons.
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Key Feature: The ortho-substituted ring shows a complex ABCD multiplet pattern characteristic of 1,2-substitution, distinct from the AA'BB' pattern of the para-isomer.
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Mass Spectrometry (ESI/GC-MS)
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Molecular Ion: m/z 204.2 [M]⁺.
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Fragmentation: Loss of HF (m/z 184) or cleavage of the ether linkage (m/z 110 for catechol fragment, m/z 95 for fluorophenyl fragment).
Applications in Drug Discovery
The 2-phenoxyphenol motif is a "privileged structure" in medicinal chemistry.
Scaffold for Tricyclic Heterocycles
The primary utility of CAS 91378-26-6 is as a precursor for Dibenzo[b,e][1,4]dioxins . By reacting the phenolic hydroxyl group with a leaving group on the distal ring (via intramolecular SₙAr if activated, or further oxidative coupling), researchers can lock the conformation of the molecule.
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Relevance: Dioxin derivatives are potent modulators of the Aryl Hydrocarbon Receptor (AhR) and have applications in immunology research.
Kinase Inhibition (Type II Inhibitors)
Many kinase inhibitors (e.g., Sorafenib, Vemurafenib) utilize a diaryl ether or diaryl urea motif to occupy the hydrophobic back-pocket of the ATP binding site.
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Role of Fluorine: The 4-fluoro group blocks metabolic hydroxylation at the susceptible para-position, extending the half-life (t₁/₂) of the drug candidate.
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Role of Ortho-OH: Provides a hydrogen bond donor/acceptor site or a handle for attaching solubilizing tails (e.g., piperazine linkers).
Experimental Workflow: Cyclization Logic
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.
Safety & Handling Protocols
As a fluorinated phenol derivative, this compound poses specific risks regarding tissue irritation and absorption.
Hazard Identification (GHS)
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Signal Word: WARNING
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H302: Harmful if swallowed.
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H412: Harmful to aquatic life with long-lasting effects.
Handling Procedure
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PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
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Inhalation: Handle only in a functioning chemical fume hood to avoid inhalation of dust/vapors.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Phenols are prone to oxidation (darkening) over time.
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Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into drains.
References
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National Institutes of Health (NIH). Phenol bioisosteres in drug design and development. Arch Pharm (Weinheim). 2025 Jan. Available at: [Link]
- Google Patents.Process for the preparation of 4-phenoxy-phenols (Analogous Chemistry). US4355186A.
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Organic Chemistry Portal. Synthesis of Phenols and Diaryl Ethers. Available at: [Link]
